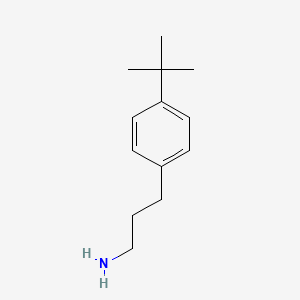

3-(4-Tert-butylphenyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

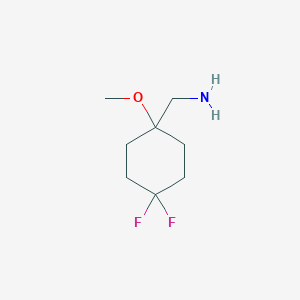

3-(4-Tert-butylphenyl)propan-1-amine is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.31 g/mol . The compound is also known by its synonyms 3-(4-Tert-butyl-phenyl)-propylamine and 4-(1,1-Dimethylethyl)-benzenepropanamine .

Molecular Structure Analysis

The molecular structure of 3-(4-Tert-butylphenyl)propan-1-amine consists of a propylamine chain attached to a tert-butylphenyl group . The compound has 35 bonds in total, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 primary amine (aliphatic) .Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

"3-(4-Tert-butylphenyl)propan-1-amine" and related tert-butylphenyl compounds serve as key intermediates in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derivatives of tert-butanesulfinamide, facilitate the synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and trifluoromethyl amines through nucleophilic addition followed by cleavage of the tert-butanesulfinyl group. This methodology enables the efficient creation of structurally diverse amines with potential pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Anticancer Activity

Compounds like "3-(4-Tert-butylphenyl)propan-1-amine" have been used to synthesize Schiff base ligands for cyclometalated Rh(III) and Ir(III) complexes. These complexes demonstrate significant binding affinity to DNA and proteins, suggesting potential applications in anticancer therapy. Their interactions with DNA and proteins, including bovine serum albumin (BSA), indicate a promising avenue for drug development and imaging agents (Mukhopadhyay et al., 2015).

Catalytic Applications

Derivatives of "3-(4-Tert-butylphenyl)propan-1-amine" have been used in the development of catalysts for various chemical transformations. For instance, tert-butylmethylphosphino groups attached to ligands have shown excellent enantioselectivity and high catalytic activity in the asymmetric hydrogenation of functionalized alkenes. Such catalysts are beneficial for producing chiral pharmaceutical ingredients, showcasing the compound's utility in facilitating stereoselective synthesis (Imamoto et al., 2012).

Material Science

In material science, "3-(4-Tert-butylphenyl)propan-1-amine" and its analogs have been explored for the synthesis of metal-organic frameworks (MOFs) through post-synthetic modification. This approach allows the introduction of functional groups into MOFs, enabling the development of materials with potential applications in catalysis, gas storage, and separation technologies (Garibay, Wang, Tanabe, & Cohen, 2009).

Green Chemistry

Furthermore, a catalyst-free N-tert-butyloxycarbonylation process in water highlights the compound's relevance in green chemistry, facilitating the chemoselective transformation of amines into N-t-Boc derivatives without the need for harsh reagents or conditions (Chankeshwara & Chakraborti, 2006).

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5,10,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGDOTWHVKSMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)propan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2721667.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide](/img/structure/B2721670.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2721673.png)

![N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2721676.png)

![ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)

![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2721684.png)